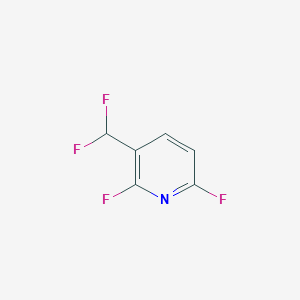

3-(Difluoromethyl)-2,6-difluoropyridine

Descripción general

Descripción

3-(Difluoromethyl)-2,6-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,6-difluoropyridine typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and other modern techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Difluoromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce N-oxides or hydrogenated pyridines, respectively .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that pyridine derivatives, including 3-(Difluoromethyl)-2,6-difluoropyridine, can serve as selective inhibitors in cancer treatment. For instance, a study focused on developing phosphoinositide 3-kinase beta (PI3Kβ) inhibitors highlighted the importance of pyridine scaffolds in enhancing selectivity and potency against specific cancer cell lines . The incorporation of difluoromethyl groups has been shown to improve pharmacokinetic profiles and cellular potency.

Drug Development

The compound's structure allows for modifications that can lead to new therapeutic agents. It has been utilized in the design of various drug candidates aimed at treating diseases related to metabolic pathways influenced by PI3K signaling . The selectivity over other isoforms makes it a valuable scaffold for further medicinal chemistry explorations.

Pesticide Development

Fluorinated compounds are widely recognized in agrochemistry for their efficacy in pest control. This compound can be used as an intermediate in the synthesis of novel agrochemicals designed to protect crops from pests and diseases. The unique properties imparted by fluorine atoms enhance the biological activity of these compounds, leading to more effective pest management solutions .

Market Approvals

Several derivatives of trifluoromethylpyridine have gained market approval for agricultural use, suggesting a promising future for similar compounds like this compound in commercial applications . The ongoing research into its derivatives may yield new products that meet regulatory standards while providing effective pest control.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-2,6-difluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to potent biological effects. For example, the compound may inhibit certain enzymes by forming strong hydrogen bonds or electrostatic interactions with active site residues .

Comparación Con Compuestos Similares

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Difluoromethyl phenyl sulfide

- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives

Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,6-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Actividad Biológica

3-(Difluoromethyl)-2,6-difluoropyridine is a fluorinated heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of difluoromethyl and difluoropyridine moieties, positions it as a potential candidate for various therapeutic applications, particularly in the development of inhibitors targeting specific biological pathways.

- Chemical Name : this compound

- CAS Number : 85396-63-0

- Molecular Formula : C7H4F4N

- Molecular Weight : 179.11 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The difluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Recent studies have shown that compounds containing difluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains. In vitro tests indicated that certain derivatives demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) below 10 μg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 0.25 - 1 |

| Compound B | Staphylococcus aureus | <10 |

| Compound C | Escherichia coli | >10 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study focusing on phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer signaling pathways, compounds derived from pyridine scaffolds showed promising results in inhibiting tumor cell proliferation . Specifically, modifications around the pyridine ring enhanced selectivity and potency against cancer cell lines.

Case Studies

-

Antibacterial Activity Evaluation :

A series of derivatives were synthesized and tested for their antibacterial efficacy. The most active compounds were identified as having a strong inhibitory effect on bacterial cell division mechanisms, particularly through inhibition of the FtsZ protein, a critical target for antibacterial drug development . -

Anticancer Research :

In a study evaluating PI3Kβ selective inhibitors, a derivative of this compound was noted for its ability to selectively inhibit cancer cell growth in PTEN-deficient models. The compound exhibited an IC50 value of approximately 19 nM against PI3Kβ, demonstrating its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

3-(difluoromethyl)-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICBXGNVGTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602899 | |

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85396-63-0 | |

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.